g-Phenylpropylphosphonate

Vue d'ensemble

Description

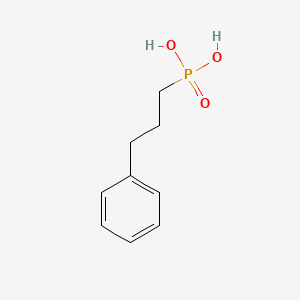

g-Phenylpropylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is notable for its structural analogy to phosphate moieties, which makes it valuable in various chemical and biological applications.

Méthodes De Préparation

The synthesis of g-Phenylpropylphosphonate can be achieved through several methods:

Dealkylation of Dialkyl Phosphonates: This method involves the dealkylation of dialkyl phosphonates under acidic conditions (e.g., HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis.

Hydrolysis of Dichlorophosphine or Dichlorophosphine Oxide: This method involves the hydrolysis of dichlorophosphine or dichlorophosphine oxide to produce phosphonic acids.

Direct Methods Using Phosphorous Acid: This method uses phosphorous acid (H₃PO₃) to create the P–C bond simultaneously with the formation of the phosphonic acid functional group.

Analyse Des Réactions Chimiques

g-Phenylpropylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the P=O bond to P-H bonds.

Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Esterification: The compound can undergo esterification with orthosilicates to form phosphonate esters.

Common reagents used in these reactions include bromotrimethylsilane, methanesulfonic acid, and POCl₃ or PCl₃. Major products formed from these reactions include various phosphonic acid derivatives and esters .

Applications De Recherche Scientifique

g-Phenylpropylphosphonate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of g-Phenylpropylphosphonate involves its interaction with molecular targets such as Foxo3. It promotes myotube hypertrophy by inhibiting protein degradation and promoting protein acetylation. The compound reduces NAD+ synthesis, suppressing the tricarboxylic acid cycle and the mRNA expression of SIRT1/3, thus promoting the acetylation of total protein and Foxo3 .

Comparaison Avec Des Composés Similaires

g-Phenylpropylphosphonate can be compared with other similar compounds such as:

Aminobenzylphosphonic Acids: These compounds exhibit notable herbicidal activity and are used as herbicides.

Phosphinic Acids: These compounds have similar structural features but differ in their oxidation states and chemical properties.

Phosphonous Acids: These compounds are analogues of phenylglycine and phenylalanine and have applications in plant growth regulation.

Propriétés

Formule moléculaire |

C9H13O3P |

|---|---|

Poids moléculaire |

200.17 g/mol |

Nom IUPAC |

3-phenylpropylphosphonic acid |

InChI |

InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |

Clé InChI |

KAHDGZROTZTIJZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CCCP(=O)(O)O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Nitrophenyl)thio]Benzoic Acid](/img/structure/B8357969.png)

![Ethyl 2-[methyl(prolyl)amino]benzoate](/img/structure/B8357977.png)

![5-[(ethyloxy)carbonyl]-4-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B8357999.png)

![1-Trifluoroacetyl-piperidine-4-carboxylic acid [2-(3-methoxy-phenyl)-ethyl]-amide](/img/structure/B8358003.png)

![4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid](/img/structure/B8358005.png)

![Benzamide,N-[3-(2,2-difluoroethoxy)phenyl]-2-fluoro-6-nitro-](/img/structure/B8358015.png)

![3-Hydroxy-4-[(2-methyl-pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B8358043.png)

![9-Benzyl-2-bromomethyl-3-ethoxycarbonylimidazo[1,2-a]benzimidazole](/img/structure/B8358047.png)